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Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-iodo-2,5-
dimethoxybenzene (CAS No. 174518-82-2), a key halogenated intermediate in modern
organic synthesis. The document delves into its fundamental physicochemical properties,
spectroscopic signatures, and detailed synthesis protocols. A core focus is placed on its
strategic application in medicinal chemistry and drug development, leveraging the differential
reactivity of its carbon-halogen bonds. This guide is intended for researchers, chemists, and
professionals in the pharmaceutical and chemical industries who require a deep, practical
understanding of this versatile building block.

Introduction and Strategic Importance

1-Bromo-4-iodo-2,5-dimethoxybenzene is a polysubstituted aromatic compound that has
gained significant traction as a versatile precursor in the synthesis of complex organic
molecules.[1][2] Its structure is characterized by a benzene ring functionalized with two
electron-donating methoxy groups and two different halogen atoms, bromine and iodine, at
positions 1 and 4, respectively.[3][4] This unique arrangement of substituents imparts a high
degree of utility, particularly in the realm of transition-metal-catalyzed cross-coupling reactions.
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The primary strategic value of this compound lies in the differential reactivity between the
carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In typical palladium-catalyzed reactions,
such as Suzuki, Stille, or Heck couplings, the C-1 bond is significantly more reactive and will
undergo oxidative addition under milder conditions than the C-Br bond. This allows for a
sequential and site-selective functionalization of the aromatic core, making it an invaluable tool
for constructing intricate molecular architectures required for active pharmaceutical ingredients
(APIs).[2] Its role as a precursor to compounds in the DOx family of serotonergic agents
highlights its relevance in neuroscience and drug discovery.[5]

Physicochemical and Safety Data

A summary of the core physical, chemical, and safety properties of 1-Bromo-4-iodo-2,5-
dimethoxybenzene is presented below. This data is essential for safe handling, storage, and
experimental design.
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Property Value Source(s)
1-bromo-4-iodo-2,5-

IUPAC Name _ [4]
dimethoxybenzene
1-Bromo-2,5-dimethoxy-4-

Synonyms ) [4]
iodobenzene

CAS Number 174518-82-2 [3][6]

Molecular Formula CsHsBrlO2 31141171

Molecular Weight 342.96 g/mol [3][4]

Appearance Beige Powder Solid [8]

Melting Point Data not available [4]

Boiling Point Data not available [4]

Topological Polar Surface Area  18.5 A2 [3]

GHS Pictogram GHSO07 (Exclamation Mark) [4]
H315 (Causes skin irritation),

H319 (Causes serious eye

Hazard Statements o [419]
irritation), H335 (May cause
respiratory irritation)

P261 (Avoid breathing dust),
P280 (Wear protective
gloves/eye protection),
P305+P351+P338 (IF IN
Precautionary Statements EYES: Rinse cautiously with [4118][10]

water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.)

Synthesis and Experimental Protocol
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The most direct and common synthesis of 1-Bromo-4-iodo-2,5-dimethoxybenzene involves
the electrophilic iodination of the readily available precursor, 1-bromo-2,5-dimethoxybenzene.
[11] The electron-donating methoxy groups activate the benzene ring, facilitating substitution.
The iodination occurs specifically at the C4 position, which is para to one methoxy group and
ortho to the other, due to steric hindrance from the bromine atom at the C1 position.

Workflow for Synthesis
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Synthesis of 1-Bromo-4-iodo-2,5-dimethoxybenzene

1-Bromo-2,5-dimethoxybenzene N-lodosuccinimide (NIS) Acetonitrile (Solvent)
(Starting Material) (lodinating Agent)

Reaction Mixture
(Stir at room temp)

Reaction
ompletion

Aqueous Work-up
(Sodium thiosulfate wash)

uench excess
lodine

Extraction
(e.g., with Ethyl Acetate)

solate Crude
Product

Purification
(Recrystallization or Chromatography)

ields Pure
Compound

1-Bromo-4-iodo-2,5-dimethoxybenzene

(Final Product)

Click to download full resolution via product page

Caption: Synthesis workflow from 1-bromo-2,5-dimethoxybenzene.
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Detailed Laboratory Protocol

This protocol is a representative method and should be adapted and optimized based on
laboratory conditions. All work should be performed in a well-ventilated fume hood with
appropriate personal protective equipment (PPE).

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar,
dissolve 1-bromo-2,5-dimethoxybenzene (1.0 eq) in anhydrous acetonitrile (approx. 10 mL
per gram of starting material).

Reaction Initiation: To the stirred solution, add N-lodosuccinimide (NIS) (1.1 eq) portion-wise
over 10 minutes. The addition may be slightly exothermic. Protect the reaction from light by
wrapping the flask in aluminum foil.

Reaction Monitoring: Allow the mixture to stir at room temperature for 12-24 hours. The
reaction progress can be monitored by Thin Layer Chromatography (TLC) using a
hexane/ethyl acetate solvent system, visualizing with UV light and/or a potassium
permanganate stain. The disappearance of the starting material spot and the appearance of
a new, lower Rf spot indicates product formation.

Work-up and Quenching: Once the reaction is complete, pour the mixture into a separatory
funnel containing a 10% aqueous solution of sodium thiosulfate (Na2S203). The volume of
the thiosulfate solution should be roughly equal to the reaction volume. This step quenches
any unreacted NIS and removes elemental iodine, indicated by the disappearance of any
brown/yellow color.

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as
ethyl acetate or dichloromethane.

Washing and Drying: Combine the organic layers and wash sequentially with deionized
water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na2S0Oa4) or
magnesium sulfate (MgSOa), filter, and concentrate the solvent under reduced pressure
using a rotary evaporator.

Purification: The resulting crude solid can be purified by recrystallization from a solvent
system like ethanol/water or by flash column chromatography on silica gel to yield the pure
1-Bromo-4-iodo-2,5-dimethoxybenzene as a solid.
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Chemical Reactivity and Mechanistic Insights

The synthetic utility of 1-Bromo-4-iodo-2,5-dimethoxybenzene is primarily dictated by the C-I
and C-Br bonds.

o Site-Selective Cross-Coupling: The C-1 bond has a lower dissociation energy (~234 kJ/mol)
compared to the C-Br bond (~280 kJ/mol). In palladium-catalyzed cross-coupling reactions,
the oxidative addition of the palladium(0) catalyst to the C-I bond occurs at a much faster
rate and under significantly milder conditions (e.g., lower temperatures, less activating
ligands) than addition to the C-Br bond. This allows for a stepwise synthetic strategy:

o Step 1 (lodine site): A coupling partner (e.g., a boronic acid in a Suzuki reaction) is
introduced at the C4 position by reacting with the C-1 bond, leaving the C-Br bond intact.

o Step 2 (Bromine site): The resulting product can then be subjected to a second, distinct
cross-coupling reaction under more forcing conditions to functionalize the C1 position.

« Influence of Methoxy Groups: The two methoxy groups are strong ortho, para-directing
activators. While their positions are already occupied, their electron-donating nature
enhances the reactivity of the entire aromatic system, facilitating the initial electrophilic
iodination and influencing the electronic properties of the final synthesized molecules.

Spectroscopic Characterization Profile

Accurate characterization is critical for verifying the identity and purity of the synthesized
compound. Below are the expected spectroscopic signatures.

e 1H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCls, the spectrum is
expected to be simple due to the molecule's symmetry.

o 0 ~7.1-7.3 ppm (singlet, 1H): Aromatic proton at C3.

[¢]

0 ~7.0-7.2 ppm (singlet, 1H): Aromatic proton at C6.

o

0 ~3.8-3.9 ppm (singlet, 3H): Methoxy group protons at C2.

o

0 ~3.7-3.8 ppm (singlet, 3H): Methoxy group protons at C5. (Note: The exact chemical
shifts of the aromatic protons can vary but will appear as distinct singlets.)
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e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 8 distinct
signals corresponding to the 8 carbon atoms in the molecule.

o & ~150-155 ppm (2C): Aromatic carbons attached to methoxy groups (C2, C5).

o

0 ~115-125 ppm (2C): Aromatic carbons bearing protons (C3, C6).

[¢]

0 ~110-120 ppm (1C): Aromatic carbon attached to bromine (C1).

[¢]

0 ~85-95 ppm (1C): Aromatic carbon attached to iodine (C4).

[e]

0 ~55-60 ppm (2C): Methoxy group carbons.

e Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak
(M*). Due to the presence of bromine, a distinctive isotopic pattern will be observed, with two
peaks of nearly equal intensity separated by 2 m/z units (for the 7°Br and 8!Br isotopes).

 Infrared (IR) Spectroscopy: Key absorption bands would include:
o ~2950-2850 cm~1: C-H stretching from the methoxy groups.
o ~1580-1450 cm~1: C=C stretching from the aromatic ring.

o ~1250-1200 cm~* and ~1050-1020 cm~1: Asymmetric and symmetric C-O-C stretching
from the ether linkages.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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